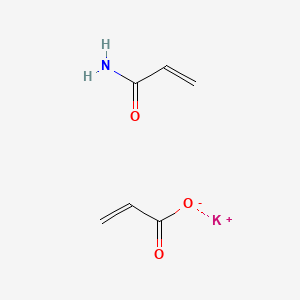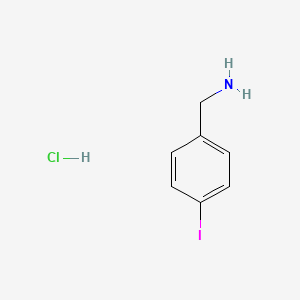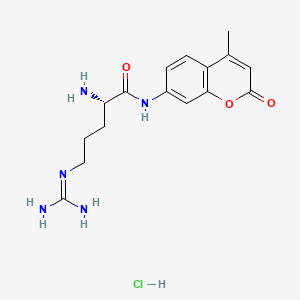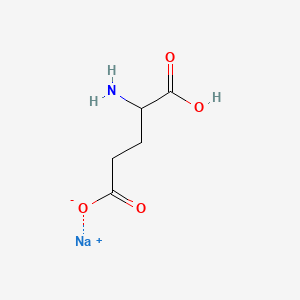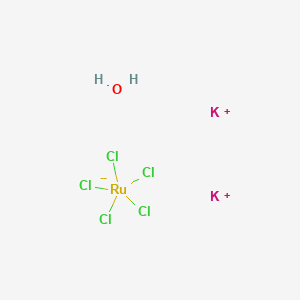
Dipotassium aquapentachlororuthenate
货号 B1591435
CAS 编号:
14404-33-2
分子量: 374.5 g/mol
InChI 键: SRVGBBZEPHUDFZ-UHFFFAOYSA-I
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
- 点击“快速查询”以从我们的专家团队获取报价。
- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。
描述
- Dipotassium aquapentachlororuthenate (III) is an ionic compound with the chemical formula K2RuCl5(H2O).
- It is highly water-soluble and often used as a fertilizer, food additive, and buffering agent.
- The compound serves as a source of phosphorus and potassium.
Synthesis Analysis
- Dipotassium aquapentachlororuthenate can be synthesized through various methods, including electrochemical deposition or reaction between potassium chloride and ruthenium chloride.
Molecular Structure Analysis
- The compound consists of two potassium ions (K+) coordinated to a central ruthenium atom (Ru) surrounded by five chloride ions (Cl-) and one water molecule (H2O).
Chemical Reactions Analysis
- Dipotassium aquapentachlororuthenate can participate in redox reactions, ligand exchange, and coordination chemistry.
- It may serve as a catalyst or precursor in organic synthesis.
Physical And Chemical Properties Analysis
- Dipotassium aquapentachlororuthenate is a white powder.
- It is highly soluble in water.
- The compound is stable under normal conditions.
科研应用
Aquatic Plant Management
- Application in Herbicide Formulations : Dipotassium aquapentachlororuthenate has been utilized in the formulation of aquatic herbicides. For instance, studies on the herbicide endothall, which includes dipotassium aquapentachlororuthenate as a component, demonstrate its effectiveness in controlling aquatic plants like Eurasian watermilfoil and curlyleaf pondweed in northern latitude aquatic plant communities (Skogerboe & Getsinger, 2002).
Environmental Impact Studies
- Persistence and Degradation in Aquatic Environments : Research has focused on the environmental persistence and degradation of endothall, which includes dipotassium aquapentachlororuthenate. For example, a study on microbial degradation of endothall in aquatic environments highlighted the importance of sediment in facilitating this process (Islam et al., 2018). Additionally, investigations into the effects of endothall on zooplankton and water quality provide insights into the broader ecological impacts of its use (Serns, 1975).
Medical Research
- Drug Delivery Systems : In medical research, compounds like dipotassium aquapentachlororuthenate have been explored for use in drug delivery systems. For instance, the creation of a chitosan-dipotassium orthophosphate hydrogel for the delivery of chemotherapeutic agents in the treatment of osteosarcoma is a significant development (Ta et al., 2009).
Material Science
- Electrochemical Applications : Dipotassium aquapentachlororuthenate has been studied for its electrochemical properties, particularly in the deposition of metals like ruthenium on silicon surfaces. Such research is essential for advancements in material science and technology (Philipsen & Monnens, 2018).
Safety And Hazards
- Dipotassium aquapentachlororuthenate is not considered hazardous.
- It may cause skin and eye irritation.
- Proper handling and storage precautions are recommended.
未来方向
- Further research could explore its applications in catalysis, materials science, and electrochemistry.
性质
IUPAC Name |
dipotassium;pentachlororuthenium(2-);hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5ClH.2K.H2O.Ru/h5*1H;;;1H2;/q;;;;;2*+1;;+3/p-5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRVGBBZEPHUDFZ-UHFFFAOYSA-I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.Cl[Ru-2](Cl)(Cl)(Cl)Cl.[K+].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl5H2K2ORu |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dipotassium aquapentachlororuthenate | |
CAS RN |
14404-33-2 |
Source


|
| Record name | Dipotassium aquapentachlororuthenate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014404332 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dipotassium aquapentachlororuthenate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.871 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
For This Compound
1
Citations
MJ Edmiston - 1991 - search.proquest.com
The basic aim of this work was to explore ways of applying the technique of Surface-enhanced Raman spectroscopy (SERS) to the routine analysis of organic and inorganic compounds…
Number of citations: 2
search.proquest.com
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。
快速询价
产品分类
浏览最多

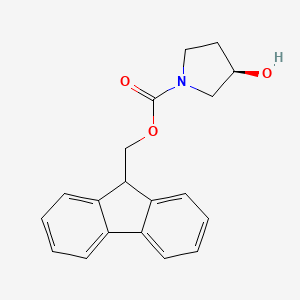
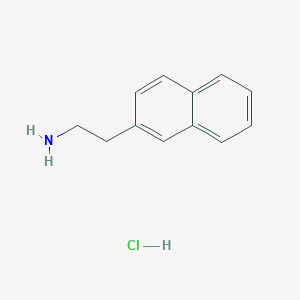
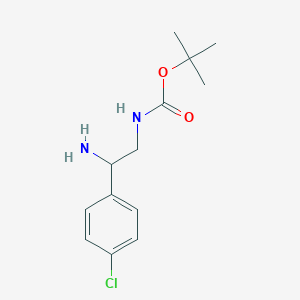

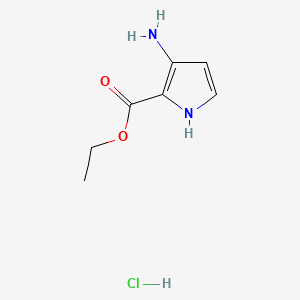
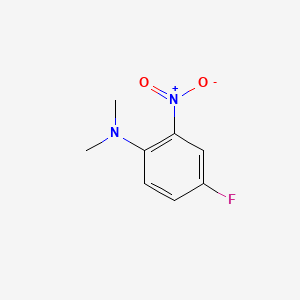
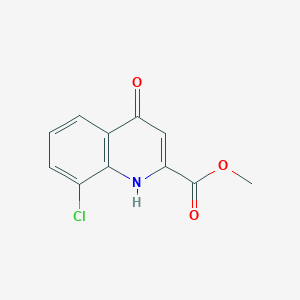
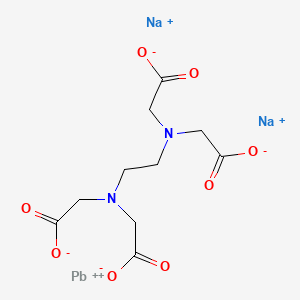
![(2R)-1-tert-butyl-2-[(2R)-1-tert-butylphospholan-2-yl]phospholane](/img/structure/B1591364.png)
